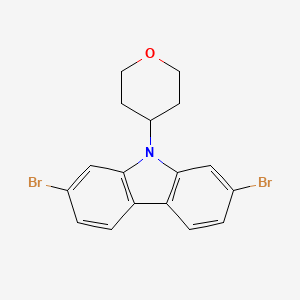
2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group in this compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole typically involves the following steps:
Bromination of Carbazole: Carbazole is first brominated at the 2 and 7 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane.
Protection of Carbazole Nitrogen: The nitrogen atom of the carbazole is protected using a suitable protecting group, such as a tetrahydro-2H-pyran-4-yl group, to prevent unwanted side reactions.
Deprotection and Purification: The protecting group is then removed under specific conditions, and the product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
化学反应分析
Types of Reactions
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield carbazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
科学研究应用
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of bioactive carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Chemical Biology: Utilized in the design of molecular probes and sensors for biological studies.
作用机制
The mechanism of action of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the tetrahydro-2H-pyran-4-yl group, making it less reactive in certain chemical transformations.
9-(Tetrahydro-2H-pyran-4-yl)-9H-carbazole: Does not contain bromine atoms, limiting its use in substitution and coupling reactions.
2,7-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is unique due to the presence of both bromine atoms and the tetrahydro-2H-pyran-4-yl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H15Br2NO |
|---|---|
分子量 |
409.1 g/mol |
IUPAC 名称 |
2,7-dibromo-9-(oxan-4-yl)carbazole |
InChI |
InChI=1S/C17H15Br2NO/c18-11-1-3-14-15-4-2-12(19)10-17(15)20(16(14)9-11)13-5-7-21-8-6-13/h1-4,9-10,13H,5-8H2 |
InChI 键 |
BBRKOQLTKFGKAP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


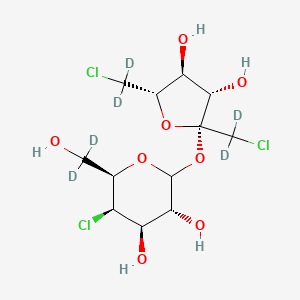
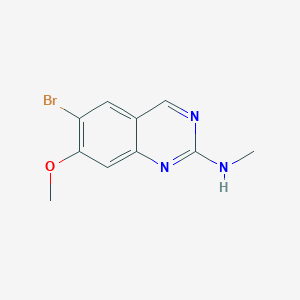

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
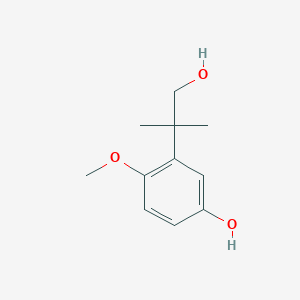
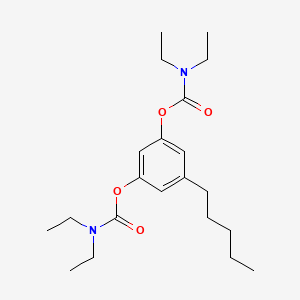
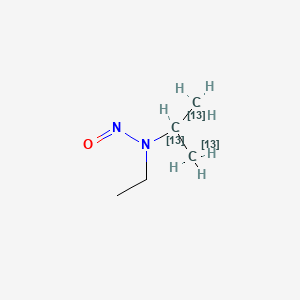
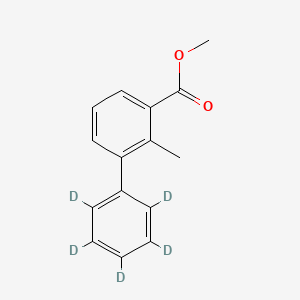
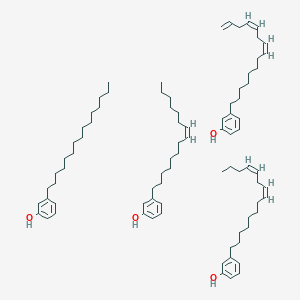
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
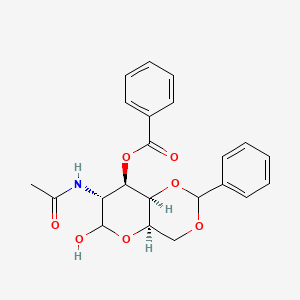
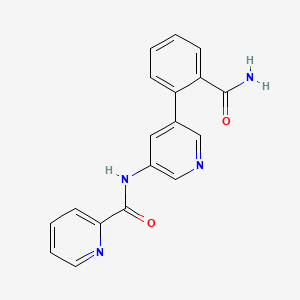
![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
